Mineralocorticoid Receptor Binding Affinity: Drospirenone Significantly Exceeds All Other Tested Progestins
In a direct parallel comparison using COS-1 cells expressing human mineralocorticoid receptor (MR), drospirenone (DRSP) exhibited a binding affinity for the MR that was significantly greater than levonorgestrel (LNG), gestodene (GES), etonogestrel (ETG), norethisterone acetate (NET‑A), medroxyprogesterone acetate (MPA), nestorone (NES), nomegestrol acetate (NoMAC), and natural progesterone (P₄). The affinities of MPA, NET‑A, LNG, GES, ETG, NES, and NoMAC for the MR were indistinguishable from each other and all significantly lower than DRSP [REFS‑1]. While GES and NoMAC display affinities indistinguishable from P₄, the binding affinity of DRSP is significantly greater than that of P₄, and all other progestins tested are significantly lower than P₄ [REFS‑1].
| Evidence Dimension | Mineralocorticoid receptor (MR) binding affinity (Ki) in COS-1 cells expressing human MR |
|---|---|
| Target Compound Data | DRSP: Ki significantly greater than P₄; precise Ki value for MR reported as ~24 nM (antagonist) [REFS‑2] |
| Comparator Or Baseline | LNG, GES, ETG, NET‑A, MPA, NES, NoMAC: MR Ki values indistinguishable from each other and significantly lower than DRSP; P₄: MR affinity significantly lower than DRSP |
| Quantified Difference | Statistical significance: p < 0.05 for DRSP vs LNG, GES, ETG, NES, NoMAC, NET‑A, MPA, and P₄ [REFS‑1] |
| Conditions | Competitive radioligand binding assay; COS-1 cells (monkey kidney) exogenously expressing human MR; parallel head-to-head comparison of 9 progestins plus P₄ [REFS‑1] |
Why This Matters
For procurement specifications requiring antimineralocorticoid activity, drospirenone is the only progestin among this panel with unequivocally superior MR engagement—substituting any comparator progestin would forfeit clinically relevant aldosterone antagonism.
- [1] Afriander D, Louw-du Toit R, Perkins M, et al. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor. Biochem Biophys Res Commun. 2020;526(2):466-471. doi:10.1016/j.bbrc.2020.03.100 View Source
